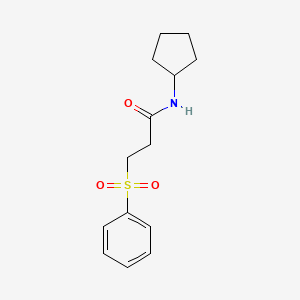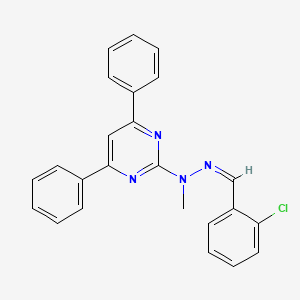
N-cyclopentyl-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-(phenylsulfonyl)propanamide, also known as CPP-115, is a potent gamma-aminobutyric acid (GABA) aminotransferase inhibitor. It is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications.
Mechanism of Action
N-cyclopentyl-3-(phenylsulfonyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA breakdown, N-cyclopentyl-3-(phenylsulfonyl)propanamide increases the concentration of GABA in the brain, leading to increased inhibitory activity and reduced neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(phenylsulfonyl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been found to reduce dopamine release in the brain, which may contribute to its anti-addictive effects. Moreover, N-cyclopentyl-3-(phenylsulfonyl)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-3-(phenylsulfonyl)propanamide is its high potency and selectivity for GABA aminotransferase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-cyclopentyl-3-(phenylsulfonyl)propanamide is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for N-cyclopentyl-3-(phenylsulfonyl)propanamide research. One of the key areas of interest is its potential therapeutic application in epilepsy, addiction, and anxiety. Moreover, further studies are needed to investigate the long-term effects of N-cyclopentyl-3-(phenylsulfonyl)propanamide and its potential side effects. Additionally, the development of more potent and selective GABA aminotransferase inhibitors may lead to the discovery of new therapeutic agents for neurological disorders.
Synthesis Methods
N-cyclopentyl-3-(phenylsulfonyl)propanamide is synthesized by reacting N-cyclopentyl-3-bromopropionamide with phenylsulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization. The purity of N-cyclopentyl-3-(phenylsulfonyl)propanamide is determined through high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-cyclopentyl-3-(phenylsulfonyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-cyclopentyl-3-(phenylsulfonyl)propanamide has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce cocaine and nicotine self-administration in animal models of addiction. Moreover, N-cyclopentyl-3-(phenylsulfonyl)propanamide has been found to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-12-6-4-5-7-12)10-11-19(17,18)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKGVLANEIEUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![2,5-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5489390.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489391.png)
![1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5489393.png)

![6-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5489406.png)
![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)